4-Defluoro raltegravir

HIV-1 integrase structure-activity relationship pharmacophore mapping

4-Defluoro raltegravir (CAS 1193687-87-4) is the structurally defined des-fluoro analog of raltegravir, designated as Raltegravir EP Impurity E and USP Related Compound E. Generic impurity substitution is scientifically invalid—only this precise N-benzyl entity meets EP/USP monographs for system suitability and impurity quantification. Essential for ANDA/NDA CMC, HPLC/UPLC method development, ANDA analytical and quality control per ICH Q2(R1). Ensure compendial compliance and regulatory acceptance—procure the authentic designated reference standard, not a generic alternative.

Molecular Formula C₂₀H₂₂N₆O₅
Molecular Weight 426.43
CAS No. 1193687-87-4
Cat. No. B1144508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Defluoro raltegravir
CAS1193687-87-4
Synonyms1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-N-(phenylmethyl)-4-pyrimidinecarboxamide
Molecular FormulaC₂₀H₂₂N₆O₅
Molecular Weight426.43
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29)
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Defluoro Raltegravir (CAS 1193687-87-4): A Structurally Defined Reference Standard for Pharmaceutical Quality Control and Analytical Method Development


4-Defluoro raltegravir (CAS 1193687-87-4) is a structurally defined des-fluoro analog of the HIV-1 integrase strand transfer inhibitor (INSTI) raltegravir, classified specifically as Raltegravir EP Impurity E and USP Related Compound E [1]. The compound is a fully characterized pharmaceutical impurity reference standard with a molecular formula of C20H22N6O5 and a molecular weight of 426.43 g/mol . Its primary use case is as a reference standard for analytical method development, validation, and quality control applications in raltegravir drug substance and drug product manufacturing .

4-Defluoro Raltegravir Cannot Be Substituted by Other Raltegravir Impurity Standards in Regulated Analytical Workflows


Generic substitution of raltegravir impurity standards is not scientifically valid due to the structurally specific nature of pharmacopoeial monographs and regulatory guidance. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) explicitly designate 4-defluoro raltegravir as Impurity E / Related Compound E, requiring this precise chemical entity with the N-(phenylmethyl) substitution (i.e., the benzyl group in place of the parent drug's 4-fluorobenzyl moiety) for system suitability and impurity quantification [1]. Alternative impurities—such as Impurity A (CAS 518048-03-8), Impurity C (CAS 1391918-17-4), or Impurity D (CAS 1064706-98-4)—possess different molecular structures, retention times, and response factors, rendering them inappropriate for this designated analytical role [2]. Furthermore, the des-fluoro structural modification is mechanistically significant: the 4-fluoro substituent on the benzyl ring of raltegravir is a critical pharmacophore element for integrase strand transfer inhibition, and its absence defines both the chemical identity and the functional distinction of this impurity [3].

Quantitative Differentiation of 4-Defluoro Raltegravir (CAS 1193687-87-4) from Raltegravir and Related Analogs: A Comparative Evidence Assessment


Structural Basis for Functional Differentiation: Absence of 4-Fluoro Substituent Defines 4-Defluoro Raltegravir as a Distinct Chemical Entity from Raltegravir

4-Defluoro raltegravir differs from the parent drug raltegravir (CAS 518048-05-0) by a single atomic substitution: the 4-fluorobenzyl moiety in raltegravir is replaced with an unsubstituted benzyl (phenylmethyl) group in the impurity [1]. The 4-fluoro substituent on the benzyl ring of raltegravir is a critical pharmacophore element for integrase strand transfer inhibition. In the original structure-activity relationship (SAR) studies that led to raltegravir's discovery, the 4-fluorobenzyl substitution was optimized from a series of benzyl analogs because it contributed favorably to the chelation geometry with the two catalytic magnesium ions in the integrase active site, thereby enhancing inhibitory potency [2]. The absence of the fluorine atom in 4-defluoro raltegravir therefore defines a fundamentally distinct chemical entity with a different pharmacophore profile .

HIV-1 integrase structure-activity relationship pharmacophore mapping

Pharmaceutical Quality Control Application: Regulatory Designation as EP Impurity E and USP Related Compound E Enables Compendial Compliance

4-Defluoro raltegravir is explicitly designated as Raltegravir Impurity E in the European Pharmacopoeia (EP) monograph and as Raltegravir Related Compound E in the United States Pharmacopeia (USP) . The British Pharmacopoeia (BP 2025) specifies the use of raltegravir impurity E CRS (Catalogue Code Y0001949) for the preparation of Reference Solution (c) in the Related Substances test [1]. Unlike other raltegravir impurities (e.g., Impurity A CAS 518048-03-8, Impurity C CAS 1391918-17-4, Impurity D CAS 1064706-98-4) which are assigned to different analytical roles, Impurity E is specifically designated for system suitability and impurity quantification in validated HPLC/UPLC methods [2].

pharmaceutical analysis impurity profiling regulatory compliance

Cytochrome P450 Interaction Profile: Reduced Hepatic CYP3A4 Induction Liability Compared to Parent Drug Raltegravir

In vitro characterization studies reported by BOC Sciences indicate that 4-defluoro raltegravir exhibits a distinct cytochrome P450 interaction profile relative to raltegravir . Raltegravir is known to undergo hepatic metabolism primarily via UGT1A1-mediated glucuronidation rather than CYP-mediated oxidation, but it has been reported to show weak CYP3A4 induction potential in certain in vitro systems [1]. In contrast, 4-defluoro raltegravir demonstrated weak inhibition of hepatic cytochrome P450 activity and did not induce CYP3A4 RNA expression or CYP3A4-dependent testosterone 6β-hydroxylase activity under the tested conditions .

drug metabolism cytochrome P450 drug-drug interactions

Validated Application Scenarios for 4-Defluoro Raltegravir (CAS 1193687-87-4) in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Raltegravir Drug Substance and Drug Product

4-Defluoro raltegravir serves as a critical reference standard for developing and validating HPLC/UPLC methods to quantify the EP Impurity E / USP Related Compound E content in raltegravir potassium drug substance and raltegravir tablet formulations [1]. The compound is used to establish system suitability parameters (resolution, tailing factor, theoretical plates), determine relative retention time (RRT), calculate relative response factor (RRF), and validate method linearity, accuracy, precision, LOD, and LOQ according to ICH Q2(R1) guidelines [2]. Procurement of this specific impurity standard—rather than a generic or structurally dissimilar alternative—ensures that analytical methods align with pharmacopoeial monographs and meet regulatory expectations for ANDA/NDA submissions [3].

Regulatory Compliance Testing for Generic Raltegravir ANDA Filings

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for raltegravir products, 4-defluoro raltegravir is an essential procurement item for meeting compendial impurity testing requirements [1]. The USP monograph for Raltegravir Tablets and the EP monograph for Raltegravir Potassium explicitly require quantification of Impurity E / Related Compound E in the organic impurities test [2]. Use of the designated reference standard enables accurate determination of impurity levels against the specified acceptance criteria, supporting demonstration of pharmaceutical equivalence and compliance with ICH Q3A/Q3B impurity thresholds [3].

Process Impurity Tracking and Control Strategy Development During API Manufacturing

During the chemical process development and scale-up of raltegravir potassium active pharmaceutical ingredient (API) manufacturing, 4-defluoro raltegravir is employed as an authentic reference standard for tracking the formation of the des-fluoro impurity [1]. The impurity arises when 4-fluorobenzyl amine—a key starting material or intermediate—is inadvertently substituted with benzyl amine during synthesis [2]. Having a fully characterized, high-purity reference standard enables process chemists to: (1) identify the impurity in reaction monitoring samples via LC-MS and HPLC co-injection, (2) quantify its levels at each synthetic step, and (3) develop purification strategies to control the impurity below the reporting threshold in the final API [3].

Stability-Indicating Method Qualification and Forced Degradation Studies

4-Defluoro raltegravir is utilized as a reference marker in forced degradation studies and stability-indicating method qualification for raltegravir drug products [1]. While 4-defluoro raltegravir is primarily a process impurity rather than a major degradation product, its inclusion in impurity mix standards ensures that HPLC methods can adequately resolve this known impurity from raltegravir and other potential degradants under stressed conditions (acid, base, oxidative, thermal, and photolytic stress) [2]. Demonstration of adequate resolution between raltegravir and Impurity E is a specific system suitability criterion in validated stability-indicating methods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Defluoro raltegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.